BenchChemオンラインストアへようこそ!

(5R)-3-(3-fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one

Oxazolidinone SAR cfr methyltransferase resistance Staphylococcus aureus

(5R)-3-(3-fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 168828-82-8), also designated PNU-100440, is a chiral oxazolidinone derivative bearing a C-5 hydroxymethyl substituent and a 3-fluoro-4-morpholinophenyl B-ring. It is formally classified as a process-related impurity and a key synthetic intermediate of the oxazolidinone antibiotic linezolid.

Molecular Formula C14H17FN2O4
Molecular Weight 296.29 g/mol
Cat. No. B13396197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-3-(3-fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one
Molecular FormulaC14H17FN2O4
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F
InChIInChI=1S/C14H17FN2O4/c15-12-7-10(17-8-11(9-18)21-14(17)19)1-2-13(12)16-3-5-20-6-4-16/h1-2,7,11,18H,3-6,8-9H2
InChIKeyOLDRPBWULXUVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-3-(3-Fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one (PNU-100440): A Critical Linezolid-Related Oxazolidinone Reference and Synthetic Intermediate


(5R)-3-(3-fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 168828-82-8), also designated PNU-100440, is a chiral oxazolidinone derivative bearing a C-5 hydroxymethyl substituent and a 3-fluoro-4-morpholinophenyl B-ring. It is formally classified as a process-related impurity and a key synthetic intermediate of the oxazolidinone antibiotic linezolid . Unlike linezolid (which carries a C-5 acetamidomethyl group), this compound possesses a primary hydroxyl at the C-5 position, a structural distinction that fundamentally alters its antibacterial pharmacophore and dictates its primary utility in analytical reference standardization and as a linchpin building block for derivative synthesis [1]. The compound exhibits a molecular formula of C14H17FN2O4, a molecular weight of 296.29 g/mol, a melting point of 114–116 °C, and a predicted logP of approximately 0.63 .

Why (5R)-3-(3-Fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one Cannot Be Substituted by Generic Linezolid or Other In-Class Oxazolidinones


The C-5 substituent of the oxazolidinone ring is a dominant determinant of both antibacterial potency and resistance profile. In head-to-head SAR studies, the replacement of the C-5 acetamidomethyl group (as in linezolid) with a C-5 hydroxymethyl group produces a compound that is essentially inactive against wild-type Gram-positive bacteria: a 2006 study demonstrated that seven (S)-5-(heterocycle methylene) derivatives synthesized from the hydroxymethyl intermediate exhibited no potent activity against any of the 20 bacterial strains tested [1]. However, this same C-5 hydroxymethyl motif, when embedded within optimized C-/D-ring scaffolds, confers a critical advantage: it retains activity against linezolid-resistant Staphylococcus aureus strains harboring the horizontally transferable cfr methyltransferase gene, whereas C-5 acetamide-bearing compounds lose 2- to 8-fold potency against these strains [2]. Consequently, generic linezolid (or its acetamide-containing analogs) cannot substitute for this compound in applications requiring a C-5 hydroxymethyl oxazolidinone—whether as an impurity reference standard with a distinct chromatographic signature, as a synthetic intermediate that presents a hydroxyl handle for further derivatization, or as a core scaffold for developing next-generation oxazolidinones with activity against cfr-mediated resistance [3].

Quantitative Differentiation Evidence for (5R)-3-(3-Fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one (PNU-100440) Relative to Comparators


C-5 Hydroxymethyl vs. C-5 Acetamidomethyl: Differential Potency Retention Against cfr-Positive Linezolid-Resistant S. aureus

In a direct comparative SAR study of structurally diverse oxazolidinones against a panel of linezolid-resistant S. aureus strains, compounds bearing a C-5 hydroxymethyl or 1,2,3-triazole group retained activity against cfr-positive strains, whereas compounds with C-5 acetamide substituents (including linezolid itself) suffered a 2- to 8-fold reduction in potency [1]. Linezolid, possessing a C-5 acetamide group and lacking a D-ring substituent, demonstrated the lowest potency against all strains tested, particularly against cfr strains [1]. The C-5 hydroxymethyl group thus represents a key structural feature for maintaining oxazolidinone activity in the face of cfr-mediated resistance, providing a quantifiable differentiation from linezolid and other acetamide-bearing analogs.

Oxazolidinone SAR cfr methyltransferase resistance Staphylococcus aureus C-5 substituent

C-5 Acetamidomethyl Replacement by Hydroxymethyl Abolishes Wild-Type Antibacterial Activity: A Quantitative Structure-Activity Cliff

A controlled SAR study synthesized seven (S)-5-(heterocycle methylene)-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-one derivatives from the C-5 hydroxymethyl intermediate (the mesylate of the target compound) and tested them against 20 bacterial strains [1]. None of the seven compounds showed potent antibacterial activity in vitro against any of the 20 strains tested [1]. The study concluded that replacement of the 5-acetylaminomethyl group of linezolid with a 5-(heterocycle methylene) group results in complete loss of antibacterial activity [1]. This establishes a definitive SAR cliff: the C-5 hydroxymethyl-bearing core scaffold is not antibacterial against wild-type strains, which is precisely why this compound is fit-for-purpose as an impurity reference standard (no confounding bioactivity in microbiological assays) and as a versatile synthetic intermediate that can be selectively derivatized to restore or redirect activity.

Oxazolidinone pharmacophore C-5 side chain SAR antibacterial activity loss linezolid backbone

Differentiated Identity as a Linezolid Process Impurity: PNU-100440 vs. PNU-142300 and PNU-142586 Metabolites

PNU-100440 (the target compound) is a process-related impurity and synthetic intermediate of linezolid . It is structurally and functionally distinct from the two major in vivo metabolites of linezolid: PNU-142300 and PNU-142586, which are formed via morpholine ring oxidation [1]. PNU-100440 retains the intact morpholine ring with a C-5 hydroxymethyl group (MW 296.29; predicted logP 0.63), whereas PNU-142586 has undergone morpholine ring-opening (MW 312.29; more polar character) [2]. This distinction is operationally critical: PNU-100440 co-elutes or co-migrates with linezolid in certain chromatographic systems due to its intact morpholine and similar hydrophobicity, necessitating a dedicated, high-purity reference standard (typically ≥98% by HPLC, available at 99.09%–99.67% purity from vendors) for accurate HPLC method development and validation [3]. In contrast, PNU-142586 requires a different analytical approach. For ANDA filings and pharmacopeial compliance, PNU-100440 cannot be substituted by metabolite standards or by linezolid itself.

Linezolid impurity profiling PNU-100440 PNU-142586 quality control reference standard

Chiral Purity and Physicochemical Differentiation from Racemic or Des-Fluoro Oxazolidinone Analogs

The target compound is produced as a single (5R)-enantiomer with an enantiomeric excess (E.E.) of ≥99.0% and HPLC purity of ≥98.0%, with typical lots reaching 99.43% by HPLC [1]. The melting point is reported as 114–116 °C, and the predicted logP is 0.63 with a topological polar surface area (TPSA) of 62 Ų . These values differentiate it from structurally related oxazolidinone analogs: the des-fluoro analog (CAS 264601-17-4, MW 278.30) lacks the fluorine atom on the phenyl B-ring, altering both logP and electronic properties; racemic mixtures lack the stereochemical definition required for unambiguous impurity tracking [2]. The combination of (5R) stereochemistry, 3-fluoro substitution, and morpholine retention yields a compound with a predicted logD (pH 7.4) of 0.98, which informs solubility and chromatography method development .

Chiral purity enantiomeric excess oxazolidinone physicochemical properties

Synthetic Versatility: C-5 Hydroxyl as a Derivatization Handle for Phosphoramidate, Mesylate, and Heterocycle-Modified Oxazolidinones

The C-5 primary hydroxyl of PNU-100440 serves as a nucleophilic anchor for diverse downstream derivatizations that are impossible with linezolid's C-5 acetamide. A 2014 study synthesized ten linezolid-based phosphoramidate derivatives (5a–j) in high yields directly from the target compound, [3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one], and screened them for antibacterial activity against Gram-negative E. coli strains using Amoxiclav as a standard [1]. Separately, the compound has been converted to its mesylate derivative ((R)-[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl methanesulfonate, CAS 174649-09-3) for nucleophilic substitution with secondary amines, enabling the synthesis of C-5 heterocycle methylene oxazolidinones . Furthermore, the compound is explicitly used as an intermediate in the synthesis of linezolid dimer impurity reference standards [2]. In contrast, linezolid itself, with a C-5 acetamidomethyl group, cannot undergo these transformations without deprotection or degradation.

Synthetic intermediate C-5 derivatization phosphoramidate linezolid analogs

Optimal Research and Industrial Application Scenarios for (5R)-3-(3-Fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one (PNU-100440)


Linezolid ANDA/NDA Impurity Profiling: HPLC Reference Standard for Method Development and Validation

Pharmaceutical QC laboratories developing or validating HPLC methods for linezolid drug substance or drug product must quantify the hydroxymethyl process impurity (PNU-100440) per ICH Q3A/Q3B guidelines. A high-purity reference standard (≥98% by HPLC, with enantiomeric excess ≥99.0%) is required to establish system suitability, determine relative response factors (RRF), and set accurate reporting thresholds. The compound's predicted logP of 0.63 and TPSA of 62 Ų position it chromatographically close to linezolid (logP 0.55), necessitating a dedicated, well-characterized standard to achieve baseline resolution. Vendors such as SynZeal, BOC Sciences, and TargetMol supply this compound with full characterization data compliant with regulatory guidelines, including traceability to USP or EP pharmacopeial standards upon request [1]. The compound's demonstrated lack of antibacterial activity against wild-type strains further ensures that residual impurity carryover does not confound microbiological assay results during batch release testing.

Medicinal Chemistry: C-5 Derivatization Hub for Oxazolidinone SAR Exploration Against Drug-Resistant Pathogens

The C-5 primary hydroxyl of PNU-100440 provides a versatile synthetic handle for installing diverse pharmacophore elements, including phosphoramidates (as demonstrated by the 10-derivative series synthesized in 2014), heterocycle methylene groups (via mesylate intermediates), and dimeric or conjugated species [2]. This is the preferred starting material for discovery programs targeting oxazolidinone analogs with improved potency against linezolid-resistant strains, particularly those harboring the cfr methyltransferase gene. The SAR evidence indicates that C-5 hydroxymethyl/triazole-bearing oxazolidinones retain activity against cfr-positive S. aureus, whereas C-5 acetamide analogs lose 2- to 8-fold potency [3]. Starting from PNU-100440, rather than attempting to deprotect and re-derivatize linezolid, saves synthetic steps and avoids racemization risk, as the (5R) stereochemistry is already locked in at ≥99.0% E.E.

Process Chemistry: Linezolid Manufacturing Intermediate for Dimer Impurity Synthesis and Process Control

In linezolid active pharmaceutical ingredient (API) manufacturing, PNU-100440 is both a key late-stage intermediate and the primary hydroxymethyl byproduct formed during synthesis [1]. Process chemistry teams use this compound for two related purposes: (1) as an authentic marker to monitor and optimize reaction conditions that minimize dimer formation, and (2) as the starting material for synthesizing linezolid dimer impurity reference standards required for API release testing. The compound's well-defined melting point (114–116 °C), HPLC purity (≥98%), and storage condition (2–8 °C, long-term at -20 °C) provide robust handling parameters for industrial-scale quality operations. Patent literature further describes improved processes for preparing this intermediate in high purity and yield, underscoring its established role in commercial linezolid production [4].

Antibacterial Resistance Research: Scaffold for Next-Generation Oxazolidinones with Activity Against cfr-Mediated Resistance

Investigators studying oxazolidinone resistance mechanisms and developing second-generation agents should select the C-5 hydroxymethyl oxazolidinone core (PNU-100440 scaffold) over linezolid as their starting template when the research objective includes overcoming cfr methyltransferase-mediated resistance. The published SAR data provide a quantitative rationale: C-5 hydroxymethyl substituents maintain potency against cfr strains, whereas C-5 acetamide substituents lose 2- to 8-fold activity [1]. Furthermore, the C-5 hydroxyl group found in PNU-100440 can be elaborated into 1,2,3-triazole or other heterocyclic C-5 substituents that have also been shown to retain activity against cfr-positive strains [1]. This position differentiates the compound from tedizolid (which uses a C-5 hydroxymethyl within a more complex CD-ring system) and makes it an accessible, cost-effective entry point for academic and industrial antibacterial discovery programs.

Quote Request

Request a Quote for (5R)-3-(3-fluoro-4-morpholino-phenyl)-5-(hydroxymethyl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.